molecular formula C18H28O3 B13884596 Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate

Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate

Cat. No.: B13884596
M. Wt: 292.4 g/mol
InChI Key: INPLKNAHCCAWQC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C18H28O3 and is characterized by its unique structure, which includes a hexyl chain and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3-hexyl-4-methoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3-hexyl-4-methoxyphenyl)propanoic acid.

    Reduction: 3-(3-hexyl-4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate exerts its effects depends on its interaction with molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various biological pathways. The methoxyphenyl group can participate in aromatic interactions, influencing the compound’s binding affinity to specific receptors or enzymes.

Comparison with Similar Compounds

Ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate can be compared with other esters such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the hexyl chain, resulting in different physical and chemical properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(3-hexyl-4-hydroxyphenyl)propanoate: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and interactions.

Properties

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

ethyl 3-(3-hexyl-4-methoxyphenyl)propanoate

InChI

InChI=1S/C18H28O3/c1-4-6-7-8-9-16-14-15(10-12-17(16)20-3)11-13-18(19)21-5-2/h10,12,14H,4-9,11,13H2,1-3H3

InChI Key

INPLKNAHCCAWQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=CC(=C1)CCC(=O)OCC)OC

Origin of Product

United States

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